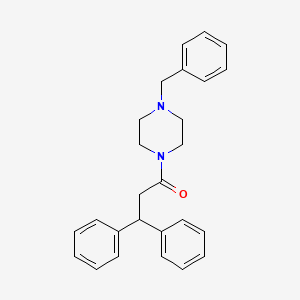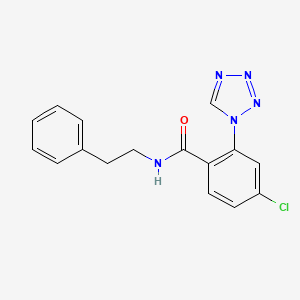![molecular formula C18H21N5O B6120575 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6120575.png)
2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1990s and has since been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
作用机制
2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. This inhibition of NMDA receptor activation has been shown to have a range of effects on cellular signaling pathways and synaptic plasticity.
Biochemical and Physiological Effects:
2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to have a range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a process that is crucial for learning and memory. 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity, a process that can occur when NMDA receptors are overactivated.
实验室实验的优点和局限性
2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor. However, it also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research involving 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone, including the development of more potent and selective NMDA receptor antagonists, the investigation of the role of NMDA receptors in other neurological conditions, and the exploration of the potential therapeutic applications of NMDA receptor antagonists. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone and other NMDA receptor antagonists.
合成方法
2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 2-amino-4,8-dimethylquinazoline with various reagents to form the desired pyrimidinone structure. While the synthesis of 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone is complex, it has been well-established and is widely used in research laboratories.
科学研究应用
2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone is primarily used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. NMDA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptors has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been used in a range of studies to investigate the role of NMDA receptors in these and other conditions.
属性
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-5-7-14-12(4)20-18(22-16(14)24)23-17-19-11(3)13-9-6-8-10(2)15(13)21-17/h6,8-9H,5,7H2,1-4H3,(H2,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWYFUNJLCOLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC3=C(C=CC=C3C(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6120492.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6120503.png)

![4-methoxy-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B6120516.png)
![2-[(3,4-dimethylphenyl)amino]-4'-methyl-2'-(4-methyl-1-piperazinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6120524.png)
![4-({4-[2-cyano-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B6120531.png)

![3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6120538.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6120543.png)
![N-allyl-7-(2-fluoro-5-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6120547.png)
![5-methyl-N-({1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6120555.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6120560.png)

